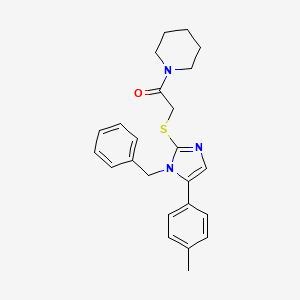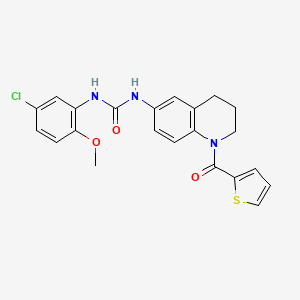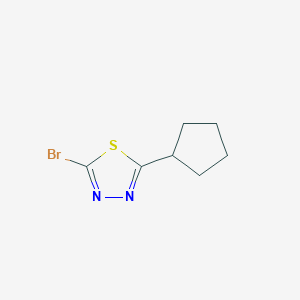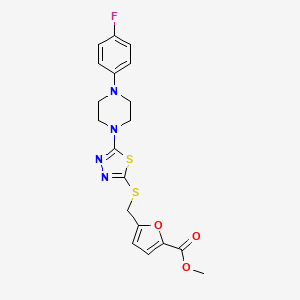
4-(3-ethoxy-4-hydroxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-ethoxy-4-hydroxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O3S and its molecular weight is 401.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound of interest, closely related to a class of tetrahydropyrimidine derivatives, is involved in various syntheses and biological studies. For instance, studies have synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from similar core structures, showcasing anti-inflammatory and analgesic properties. These compounds were identified as cyclooxygenase inhibitors (COX-1/COX-2), with some showing high COX-2 selectivity and significant analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).
Antimicrobial and Antifungal Activities
Another study involving the synthesis of ethyl 4-aryl-6-substituted-2-thioxo-tetrahydropyrimidine carboxylates revealed their reaction to yield compounds with potential antimicrobial activities. These synthesized derivatives were examined for their ability to combat various microbial strains, indicating the broad applicability of tetrahydropyrimidine derivatives in developing antimicrobial agents (S. Sherif et al., 1993).
Anticancer Potential
Research focused on ionic liquid-promoted synthesis of chromone-pyrimidine coupled derivatives, including compounds structurally similar to the one of interest, highlighted their evaluation for anticancer activity. Notably, some derivatives exhibited significant potency against cancer cell lines, demonstrating the potential of such compounds in anticancer drug development (S. Tiwari et al., 2018).
Anti-hypertensive and Anti-ulcer Activities
Further studies have extended into the cardiovascular and gastrointestinal domains, where dihydropyrimidines were tested for their antihypertensive and anti-ulcer activities. These investigations underline the diverse pharmacological applications of tetrahydropyrimidine derivatives, suggesting their utility in treating hypertension and ulcerative conditions (Kulbhushan Rana et al., 2004; Kulbhushan Rana et al., 2011).
Catalysis and Green Chemistry
A noteworthy application involves using sodium hydrogen sulfate as a catalyst for synthesizing N,4-diaryl-6-methyl-tetrahydropyrimidine carboxamides through the Biginelli reaction. This approach emphasizes the role of green chemistry principles in the synthesis of medically relevant compounds, offering a sustainable method for producing tetrahydropyrimidine derivatives (V. L. Gein et al., 2018).
Propriétés
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-3-27-16-10-12(8-9-15(16)25)18-17(11(2)22-20(28)24-18)19(26)23-14-7-5-4-6-13(14)21/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYGMVBTAOSFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide](/img/structure/B2424810.png)


![N-[(4-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424818.png)




![1-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2424823.png)
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2424824.png)
